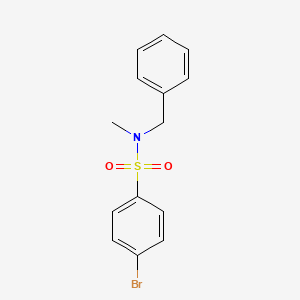

N-benzyl-4-bromo-N-methylbenzenesulfonamide

Description

N-Benzyl-4-bromo-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine substituent at the para position of the benzene ring, a benzyl group, and a methyl group attached to the sulfonamide nitrogen. Its synthesis typically involves multi-step reactions, including bromination and sulfonamide formation, as exemplified in studies of related compounds .

Properties

IUPAC Name |

N-benzyl-4-bromo-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-16(11-12-5-3-2-4-6-12)19(17,18)14-9-7-13(15)8-10-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRWABPHUKQHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-N-methylbenzenesulfonamide typically involves the reaction of 4-bromo-N-methylbenzenesulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may include additional steps such as distillation and filtration to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include N-benzyl-4-azido-N-methylbenzenesulfonamide, N-benzyl-4-thio-N-methylbenzenesulfonamide, and N-benzyl-4-alkoxy-N-methylbenzenesulfonamide.

Oxidation Reactions: Products include N-benzyl-4-bromo-N-methylbenzenesulfone.

Reduction Reactions: Products include N-benzyl-4-bromo-N-methylbenzenamine.

Scientific Research Applications

N-benzyl-4-bromo-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes .

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, thereby affecting cellular metabolism and growth. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Electron-Withdrawing Effects: The 4-bromo substituent enhances electrophilic reactivity compared to non-halogenated analogs, facilitating nucleophilic substitution reactions .

- Steric Effects : N-Benzyl and N-cyclopropylmethyl groups introduce steric hindrance, affecting molecular packing in crystals and biological target binding .

- Biological Activity : Methyl-substituted analogs (e.g., 4-bromo-N-methylbenzenesulfonamide) exhibit moderate antimicrobial activity, while benzyl derivatives are prioritized in kinase inhibitor research .

Physicochemical Properties

Table 2: Crystallographic Data Comparison

Biological Activity

N-benzyl-4-bromo-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₁₃H₁₄BrN₃O₂S

- Molecular Weight : Approximately 340.24 g/mol

The presence of the bromine atom and the sulfonamide group contributes to its reactivity and biological properties, making it a versatile compound in organic synthesis and medicinal applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit sulfonamide-sensitive enzymes, affecting cellular metabolism and growth. This inhibition can disrupt metabolic pathways in bacteria and cancer cells.

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. This compound has shown promise against various bacterial strains, potentially by interfering with folic acid synthesis in bacteria.

- Anticancer Properties : Research indicates that derivatives of this compound may induce apoptosis in cancer cells by disrupting microtubule assembly and enhancing caspase activity, leading to cell cycle arrest and programmed cell death .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; mechanism involves inhibition of folic acid synthesis. |

| Anticancer | Induces apoptosis in cancer cells; disrupts microtubule assembly. |

| Enzyme Inhibition | Inhibits sulfonamide-sensitive enzymes, impacting cellular metabolism. |

Antimicrobial Studies

A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, indicating its potential as a therapeutic agent.

Anticancer Studies

In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis. For instance, treatment with this compound at concentrations of 10 µM resulted in increased caspase-3 activity and morphological changes indicative of apoptosis in MDA-MB-231 breast cancer cells. These findings suggest that the compound could be further developed as an anticancer agent targeting specific pathways involved in tumor progression .

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers tested the efficacy of this compound against a panel of bacterial pathogens.

- Results indicated a broad spectrum of activity, with notable effects against resistant strains.

-

Evaluation of Anticancer Properties :

- A series of experiments were conducted using MDA-MB-231 cells to assess the compound's ability to induce apoptosis.

- The results showed a dose-dependent increase in apoptotic markers, supporting its potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.